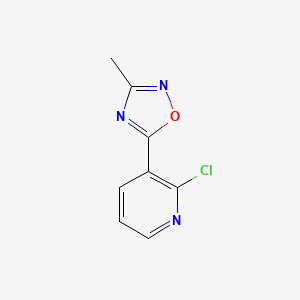

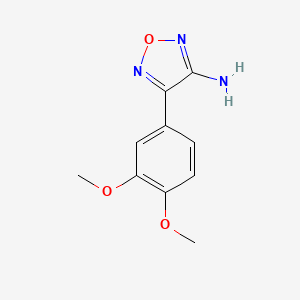

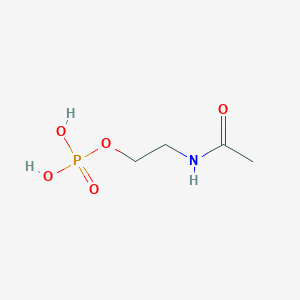

![molecular formula C13H18ClN3O B3038810 [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine CAS No. 905809-80-5](/img/structure/B3038810.png)

[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine

Overview

Description

The compound 3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is a derivative of arylpiperazine, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the arylpiperazine moiety is a common feature in several synthesized compounds with potential biological activities. For instance, paper discusses the synthesis of thiophene derivatives with an arylpiperazine moiety that act as allosteric enhancers of the A1 adenosine receptor.

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves multiple steps, including the formation of the piperazine ring and its subsequent functionalization. In paper , the authors describe the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which share structural similarities with the compound . The synthesis involves modifications at different positions of the molecule to explore the effects on biological activity.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. In paper , the authors report the crystal structure of a related compound, which provides insights into the spatial arrangement of the atoms and the potential for intermolecular interactions. Although the exact structure of 3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is not provided, the structural data from similar compounds can be used to infer its three-dimensional conformation and binding properties.

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions, depending on their functional groups. For example, paper discusses the nucleophilic reaction of primary amines with a chloro-substituted tetrazolium salt to form triazoles. This indicates that the amino group in the compound of interest could potentially participate in similar nucleophilic substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. While the specific properties of 3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine are not detailed in the provided papers, the properties of structurally related compounds, such as those discussed in papers and , can provide a general understanding of what to expect for the compound .

Scientific Research Applications

Anticancer Activities

- A study synthesized novel Mannich bases using compounds including 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a closely related compound to [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine. These bases demonstrated moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).

Antibacterial Activity

- Research into benzyl piperazine with pyrimidine and isoindolinedione, which are structurally similar to [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine, revealed significant antibacterial activity of the synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Antihistaminic Agents

- Novel compounds, including 2-(3-bromopropylthio)-3-(phenyl) quinazolin-4-(3H)-one, structurally related to [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine, showed potential as H1-antihistaminic agents, with one compound providing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy & Parthiban, 2014).

Anticonvulsant Properties

- A study focusing on the synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, which share similar structural elements with [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine, found these compounds to have significant anticonvulsant properties (Ghodke et al., 2017).

Neuroleptic Activity

- 3-Phenyl-2-piperazinyl-5H-1-benzazepines, sharing structural similarities with [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine, were synthesized and evaluated for neuroleptic activity. Some compounds in this series demonstrated significant neuroleptic-like activity, suggesting potential as novel neuroleptics (Hino et al., 1988).

Anti-Inflammatory Activity

- New derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, related to [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine, showed significant anti-inflammatory effects compared with indomethacin, a standard anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).

properties

IUPAC Name |

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-2-12(18)16-6-8-17(9-7-16)13-10(14)4-3-5-11(13)15/h3-5H,2,6-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASAPQGKRQJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

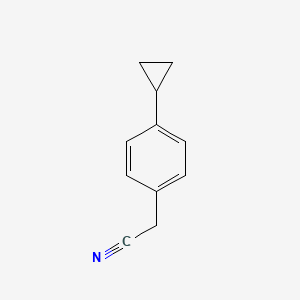

![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

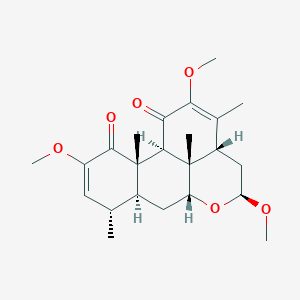

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

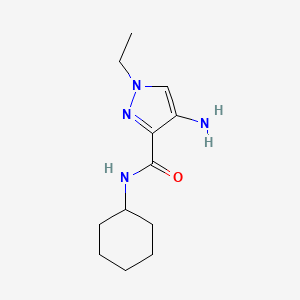

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)